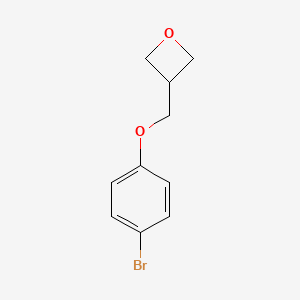

3-((4-Bromophenoxy)methyl)oxetane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-[(4-bromophenoxy)methyl]oxetane |

InChI |

InChI=1S/C10H11BrO2/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8H,5-7H2 |

InChI Key |

HWLGJUOAAXLXSW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)COC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Reactivity and Transformation of 3 4 Bromophenoxy Methyl Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The four-membered oxetane ring possesses significant ring strain energy, making it a versatile synthetic intermediate that can undergo ring-opening reactions under various conditions. acs.orgchemicalbook.com This reactivity is influenced by factors such as the nature of the catalyst (acidic or basic), the nucleophile, and the substitution pattern on the oxetane ring. researchgate.net

Acid-catalyzed ring-opening of oxetanes is a common and well-studied transformation. researchgate.net Both Brønsted and Lewis acids can be employed to activate the oxetane ring, making it more susceptible to nucleophilic attack. acs.orgresearchgate.net The general mechanism involves the protonation or coordination of the oxetane oxygen to the acid, which enhances the electrophilicity of the ring carbons. This is followed by the attack of a nucleophile. nih.gov

In the presence of a strong Brønsted acid like triflimide (Tf₂NH), 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles. nih.gov The acid catalyzes both the activation of the oxetanol to form an oxetane carbocation and the subsequent intramolecular ring-opening by a diol. nih.gov This process leads to the formation of 1,4-dioxanes with high regio- and diastereoselectivity. nih.gov The reaction proceeds through an oxetane ether intermediate which rapidly opens to form the final product. nih.gov

Lewis acids such as In(OTf)₃ have also been utilized to catalyze the ring-opening of oxetanes, for instance, in the synthesis of indolines. nih.gov The choice of acid and reaction conditions can influence the regioselectivity of the ring-opening, determining which of the ring carbons is attacked by the nucleophile. magtech.com.cn Generally, under acidic conditions, weak nucleophiles tend to attack the more substituted carbon atom adjacent to the oxygen, a process governed by electronic effects. magtech.com.cn

It is important to note that strong acidic conditions can lead to decomposition of the oxetane ring, highlighting the need for careful selection of reagents and conditions. chemrxiv.org

Base-catalyzed ring-opening of oxetanes provides an alternative pathway that often complements acid-catalyzed methods. radtech.orgutexas.edu In contrast to acidic conditions, strong nucleophiles under basic or neutral conditions typically attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cnyoutube.com This regioselectivity is primarily controlled by steric effects. magtech.com.cn

For instance, the ring-opening of epoxides, which are structurally related to oxetanes, with basic nucleophiles like hydroxide, alkoxides, or Grignard reagents occurs at the least substituted carbon. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the point of attack. masterorganicchemistry.com A similar principle applies to oxetanes. The use of solid bases like magnesium oxide has been shown to facilitate the regioselective ring-opening of oxetanes with nucleophiles such as trimethylsilyl (B98337) cyanide. researchgate.net

The stability of the oxetane ring under basic conditions is generally higher than under acidic conditions. chemrxiv.org For example, ester hydrolysis on oxetane-containing compounds is efficiently carried out under basic conditions to avoid the unwanted ring-opening that occurs in the presence of strong acids. chemrxiv.org

The ring-opening of oxetanes can be achieved with a wide variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and halogens. researchgate.netmagtech.com.cn The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.net

Intermolecular nucleophilic opening of 3-substituted oxetanes with common nucleophiles like alcohols, amines, and thiols can be challenging and may result in no reaction. utexas.edu However, specialized nucleophiles and catalysts have been developed to overcome these limitations.

The regioselectivity of nucleophilic ring-opening is a key consideration in the synthetic application of oxetanes. As a general rule, strong nucleophiles under neutral or basic conditions attack the less substituted carbon of the oxetane ring (SN2-type reaction), while under acidic conditions, the nucleophile attacks the more substituted carbon due to the stabilization of the resulting carbocation-like transition state. magtech.com.cn

Stereoselectivity is also a critical aspect, particularly when dealing with chiral oxetanes. The ring-opening of enantiomerically enriched 2-aryl oxetanes with aryl borates has been shown to proceed with a predominant retention of configuration. nih.gov This suggests an intramolecular delivery of the nucleophile through a six-membered transition state. nih.gov In contrast, the ring-opening of N-tosyl azetidines under similar conditions leads to a racemic product, indicating a more carbocationic character in the transition state. nih.gov The introduction of a directing group, such as a hydroxyl group on the azetidine (B1206935) ring, can enforce an inversion of configuration. nih.gov

The reactivity of oxetanes is intrinsically linked to their thermal stability and ring strain. The oxetane ring possesses a significant amount of strain energy, estimated to be around 106-107 kJ/mol. researchgate.netradtech.org This value is slightly less than that of epoxides (oxiranes) but considerably higher than that of tetrahydrofurans (THFs). researchgate.netnih.gov This intermediate level of ring strain makes oxetanes stable enough to be incorporated into molecules early in a synthetic route, yet reactive enough to undergo ring-opening reactions under specific conditions. acs.orgutexas.edu

The substitution pattern on the oxetane ring influences its stability. Disubstituted oxetanes generally exhibit greater chemical stability than their monosubstituted counterparts. researchgate.net For example, 3,3-disubstituted oxetanes show high stability towards external nucleophiles. nih.gov

The strain in the oxetane ring is a combination of angle strain, due to the deviation of bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain from eclipsing interactions. libretexts.orglibretexts.org Unlike the planar cyclopropane, larger rings like cyclobutane (B1203170) and cyclopentane (B165970) can pucker to alleviate some of this strain. libretexts.orgpressbooks.pub The heat of combustion can be used as an experimental measure of the strain energy in cycloalkanes. libretexts.orglibretexts.org

Nucleophilic Ring-Opening Pathways

Reactivity of the 4-Bromophenoxy Substituent

The 4-bromophenoxy group in 3-((4-Bromophenoxy)methyl)oxetane also offers a site for chemical modification. The carbon-bromine bond on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide range of substituents at the 4-position of the phenoxy ring, further diversifying the chemical space accessible from this building block.

Additionally, the aromatic ring itself can undergo electrophilic aromatic substitution reactions, although the bromine atom is a deactivating group and directs incoming electrophiles to the ortho and para positions. Given that the para position is already substituted by the ether linkage, electrophilic substitution would primarily occur at the positions ortho to the bromine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom on the phenyl ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and widely used methods for carbon-carbon bond formation in modern organic synthesis. nih.govlibretexts.org Among these, the Suzuki-Miyaura coupling is particularly prominent. nih.gov This reaction involves the coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.orgyoutube.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com In the context of this compound, the reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the aryl bromide. libretexts.orgyoutube.com This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. youtube.com Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then participate in another catalytic cycle. youtube.com

The efficiency and outcome of the Suzuki-Miyaura reaction can be influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. rsc.orgmdpi.com For instance, the use of electron-rich boronic acids tends to result in good yields, while electron-withdrawing substituents on the boronic acid can slow down the transmetalation step and potentially lower the yield. mdpi.com Common solvents for these reactions include 1,4-dioxane (B91453) and toluene. mdpi.comnih.gov

A typical Suzuki-Miyaura reaction involving this compound can be represented as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 3-((4'-Aryl-[1,1'-biphenyl]-4-yl)oxy)methyl)oxetane |

This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the phenyl ring, leading to the synthesis of diverse biaryl structures containing the oxetane motif.

Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Group

While palladium-catalyzed reactions are common, the bromophenyl group of this compound can also potentially undergo nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comlibretexts.org However, this type of reaction is generally less favorable for simple aryl halides compared to those activated by strong electron-withdrawing groups at the ortho and/or para positions. libretexts.orglibretexts.org

The generally accepted mechanism for S_NAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The leaving group, in this case, the bromide ion, is then eliminated to restore the aromaticity of the ring. libretexts.org The presence of electron-withdrawing groups is crucial as they help to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orglibretexts.org

In the case of this compound, the ether linkage is an electron-donating group, which does not facilitate the stabilization of the negative charge required for a classical S_NAr reaction. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve nucleophilic aromatic substitution on the unactivated bromophenyl ring.

Metalation and Lithiation Reactions

Metalation, particularly lithiation, of the aryl bromide is another potential transformation pathway for this compound. This involves the reaction of the aryl bromide with an organolithium reagent, such as n-butyllithium, typically at low temperatures. This halogen-metal exchange results in the formation of an aryllithium species.

This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups onto the aromatic ring. For example, reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid. Other electrophiles such as aldehydes, ketones, and alkyl halides can also be used to form new carbon-carbon bonds.

Transformations of the Methyl Linker

While the primary focus of reactivity is often on the bromophenyl and oxetane moieties, the methylene (B1212753) (-CH₂-) linker connecting the phenoxy group to the oxetane ring also presents opportunities for chemical modification, although these are less commonly explored.

Oxidation and Reduction of the Methyl Group

Direct oxidation of the methylene group to a carbonyl group (ketone) would be a challenging transformation due to the stability of the ether linkage. Such an oxidation would likely require harsh conditions that could potentially lead to the decomposition of the oxetane ring.

Conversely, reduction of the methylene group is not a feasible transformation as it is already in a reduced state.

Formation of New Carbon-Carbon Bonds

The formation of new carbon-carbon bonds at the methyl linker is not a straightforward process. Deprotonation of the methylene protons to form a carbanion would be difficult due to the relatively high pKa of these protons. The resulting carbanion would not be significantly stabilized. Therefore, reactions involving the functionalization of the methyl linker are not commonly reported for this specific compound.

Tandem and Cascade Reactions Involving this compound

The structure of this compound lends itself to the design of tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a reaction sequence could be initiated by a palladium-catalyzed cross-coupling reaction on the bromophenyl group, followed by a subsequent transformation involving the oxetane ring.

While specific examples of tandem and cascade reactions involving this compound are not extensively documented in the provided search results, the potential for such reactions exists. For instance, after a Suzuki-Miyaura coupling to introduce a new functional group, this new group could then participate in an intramolecular reaction with the oxetane ring, potentially leading to the formation of more complex heterocyclic systems. The development of such cascade reactions represents an active area of research in organic synthesis. mdpi.com

Chemical Stability Profile of the Oxetane Core Under Diverse Reaction Conditions

The presence of electron-donating groups at the C2 position can destabilize the oxetane ring, a factor that is not present in this compound. chemrxiv.org The stability of the oxetane ring is also dependent on the presence of internal nucleophiles, which can facilitate ring-opening, particularly under acidic conditions. chemrxiv.org In the case of this compound, the ether linkage is generally stable and does not act as an internal nucleophile under most conditions.

The oxetane moiety is generally stable under basic conditions; however, strong acids can promote ring-opening reactions. acs.orgacs.org The stability is also influenced by temperature, with higher temperatures potentially leading to decomposition. nih.gov

The utility of this compound as a building block in organic synthesis is contingent upon the stability of the oxetane core during various chemical transformations. Extensive research on oxetane-containing compounds has demonstrated that the four-membered ring is compatible with a wide array of common organic reactions, particularly when the conditions are carefully controlled. rsc.orgacs.org This robustness allows for the functionalization of other parts of the molecule while preserving the oxetane core.

Studies on a broad range of 3,3-disubstituted oxetanes have shown their compatibility with over 30 common organic transformations, including oxidations, reductions, alkylations, acylations, nucleophilic substitutions, and carbon-carbon bond-forming reactions. rsc.orgacs.org While this compound is monosubstituted, many of these findings can be extrapolated to its reactivity profile.

Detailed Research Findings:

Research into the chemical stability of the oxetane ring has provided valuable insights into its compatibility with various reaction conditions. For instance, a comprehensive study on 3,3-disubstituted oxetanes demonstrated their tolerance to a wide range of synthetic transformations. rsc.orgacs.org The oxetane core was found to be stable under conditions for Swern and Dess-Martin periodinane oxidations, as well as reductions using sodium borohydride (B1222165) and lithium aluminum hydride. rsc.org

Furthermore, the oxetane ring is compatible with various carbon-carbon bond-forming reactions, such as Suzuki, Sonogashira, and Heck cross-coupling reactions, which are typically performed on the aromatic ring of molecules like this compound. The stability of the oxetane was also demonstrated in reactions involving the formation of amides, esters, and sulfonamides.

Basic hydrolysis of esters and nitriles is generally well-tolerated by the oxetane ring, whereas acidic hydrolysis can lead to ring-opening. acs.orgacs.org The use of milder acidic conditions or non-acidic methods for protecting group removal is therefore recommended when an oxetane moiety is present.

The following interactive data tables summarize the compatibility of the oxetane core, and by extension, this compound, with a range of common organic transformations based on published research on analogous structures.

Table 1: Compatibility of the Oxetane Core with Oxidation and Reduction Reactions

| Reaction Type | Reagents | Compatibility | Notes |

| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | Compatible | Tolerated by 3,3-disubstituted oxetanes. rsc.org |

| Oxidation | Dess-Martin Periodinane (DMP) | Compatible | Tolerated by 3,3-disubstituted oxetanes. rsc.org |

| Reduction | Sodium Borohydride (NaBH4) | Compatible | Tolerated by 3,3-disubstituted oxetanes. rsc.org |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | Compatible | Tolerated by 3,3-disubstituted oxetanes. rsc.org |

| Reduction | Catalytic Hydrogenation (H2, Pd/C) | Compatible | Generally stable, but can depend on substrate and conditions. |

Table 2: Compatibility of the Oxetane Core with Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagents/Conditions | Compatibility | Notes |

| Suzuki Coupling | Pd catalyst, base | Compatible | The oxetane ring is stable under typical Suzuki conditions. |

| Sonogashira Coupling | Pd/Cu catalyst, base | Compatible | The oxetane ring is stable under typical Sonogashira conditions. |

| Heck Coupling | Pd catalyst, base | Compatible | The oxetane ring is stable under typical Heck conditions. |

| Grignard Reaction | RMgX | Generally Incompatible | The highly nucleophilic and basic nature of Grignard reagents can lead to ring-opening. |

| Wittig Reaction | Ylide | Compatible | Tolerated by oxetane-3-ones. |

Table 3: Compatibility of the Oxetane Core with Other Common Transformations

| Reaction Type | Reagents/Conditions | Compatibility | Notes |

| Acylation | Acyl chloride, base | Compatible | Stable under these conditions. rsc.org |

| Sulfonylation | Sulfonyl chloride, base | Compatible | Stable under these conditions. |

| Ether Formation (Williamson) | Alkyl halide, base | Compatible | Stable under these conditions. |

| Ester Hydrolysis (Basic) | NaOH or KOH | Compatible | Generally well-tolerated. acs.orgacs.org |

| Ester Hydrolysis (Acidic) | HCl or H2SO4 | Potentially Incompatible | Risk of ring-opening. acs.orgacs.org |

| Amide Coupling | Carbodiimide, HOBt | Compatible | The oxetane ring is stable under standard peptide coupling conditions. |

| Nucleophilic Aromatic Substitution | Nucleophile, base | Compatible | The oxetane ring is generally stable under these conditions. |

Computational and Theoretical Investigations of 3 4 Bromophenoxy Methyl Oxetane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding characteristics of 3-((4-Bromophenoxy)methyl)oxetane. These calculations can provide detailed information on bond lengths, bond angles, and the distribution of electron density within the molecule.

The optimized molecular structure, determined through DFT calculations, reveals the intricate interplay of the oxetane (B1205548) and bromophenoxy groups. The geometry of the oxetane ring is expected to be slightly puckered, a common feature of 3-substituted oxetanes. acs.orgutexas.edu The C-O-C bond angle within the ring will be significantly smaller than the ideal tetrahedral angle, a direct consequence of the ring strain. nih.gov The bond lengths within the phenyl ring and the C-Br bond will exhibit values typical for brominated aromatic compounds. mdpi.comresearchgate.net

Mulliken atomic charge analysis provides insight into the charge distribution across the molecule. The oxygen atom of the oxetane ring is anticipated to carry a significant negative charge, highlighting its role as a Lewis base and hydrogen bond acceptor. nih.govmdpi.com The bromine atom will also exhibit a negative partial charge, while the carbon atoms of the phenyl ring will have varying charges due to the electronic effects of the substituents.

Illustrative Data Table: Calculated Geometric Parameters and Mulliken Atomic Charges for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.91 |

| C-O (ether) | 1.38 |

| C-O (oxetane) | 1.45 |

| C-C (oxetane) | 1.54 |

| **Bond Angles (°) ** | |

| C-O-C (oxetane) | ~91 |

| C-C-C (oxetane) | ~85 |

| C-O-C (ether) | 118 |

| Mulliken Atomic Charges (e) | |

| O (oxetane) | -0.45 |

| O (ether) | -0.35 |

| Br | -0.05 |

| H (on methyl bridge) | +0.10 |

Note: The data presented in this table are illustrative and based on typical values for similar molecular fragments. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of the Oxetane Ring

The conformational flexibility of this compound is primarily dictated by the puckering of the oxetane ring and the rotation around the single bonds connecting the oxetane and the bromophenoxy moieties. The unsubstituted oxetane ring is nearly planar, but the introduction of a substituent at the 3-position leads to a more puckered conformation to alleviate steric strain. acs.orgutexas.edu

Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical methods, can identify the most stable conformers and the energy barriers between them. For this compound, the orientation of the bulky (4-bromophenoxy)methyl group relative to the oxetane ring will be a key determinant of the conformational preference.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of the molecule in different environments, such as in a solvent or at various temperatures. nih.govnih.gov These simulations can reveal the time-averaged behavior of the molecule, including the flexibility of the oxetane ring and the accessible rotational states of the side chain.

Illustrative Data Table: Key Dihedral Angles Defining the Conformation of this compound

| Dihedral Angle | Description | Predicted Value (°) |

| O1-C2-C3-C4 | Oxetane ring puckering | ± 20 |

| C2-C3-C5-O6 | Orientation of the side chain | 60, 180, -60 (gauche/anti) |

| C3-C5-O6-C7 | Torsion around the ether linkage | ~180 (anti-periplanar) |

Note: The values in this table are illustrative. The actual preferred dihedral angles would be determined through detailed conformational analysis and MD simulations.

Prediction of Reactivity and Selectivity in Chemical Transformations

The reactivity of this compound is governed by the interplay of its functional groups: the strained oxetane ring, the ether linkage, and the brominated aromatic ring. Computational methods can predict the most likely sites for electrophilic and nucleophilic attack, as well as the activation energies for various potential reactions.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The HOMO is typically localized on the electron-rich regions of the molecule, such as the oxygen atoms and the phenyl ring, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, indicates the regions prone to nucleophilic attack, which would include the carbon atoms of the oxetane ring due to the ring strain and the electron-withdrawing nature of the oxygen atom. mdpi.comnih.gov

The calculated electrostatic potential (ESP) map provides a visual representation of the charge distribution and can further guide the prediction of reactivity. Regions of negative ESP (red) are indicative of nucleophilic sites, while regions of positive ESP (blue) suggest electrophilic character. For this molecule, the oxygen atoms are expected to be surrounded by negative ESP, while the hydrogen atoms and the region around the C-Br bond may show positive ESP.

The strained oxetane ring is susceptible to ring-opening reactions under acidic conditions or with strong nucleophiles. acs.orgnih.gov The ether linkage could be cleaved under harsh acidic conditions. The brominated phenyl ring can participate in various cross-coupling reactions, offering a handle for further functionalization. mdpi.comresearchgate.net

Hydrogen Bonding Characteristics and Intermolecular Interactions

The presence of a bromine atom and two oxygen atoms in this compound allows for a variety of non-covalent interactions, including hydrogen bonds and halogen bonds. These interactions are crucial in determining the molecule's physical properties, crystal packing, and interactions with biological targets. nih.gov

The oxygen atom of the oxetane ring is a strong hydrogen bond acceptor, capable of forming hydrogen bonds with suitable donor molecules. nih.govmdpi.comlibretexts.orgyoutube.com The ether oxygen also acts as a hydrogen bond acceptor, though it is generally weaker than the oxetane oxygen.

The bromine atom can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile. rsc.orgump.edu.pl This interaction, though weaker than a typical hydrogen bond, can play a significant role in directing molecular assembly. ump.edu.pl

Illustrative Data Table: Predicted Intermolecular Interaction Geometries and Energies

| Interaction Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |

| O(oxetane)···H-O (water) | ~1.9 | -4 to -6 |

| O(ether)···H-O (water) | ~2.0 | -2 to -4 |

| C-Br···O (carbonyl) | ~3.0 | -1 to -3 |

Note: These values are illustrative and based on general principles of non-covalent interactions. Accurate values would require high-level quantum chemical calculations on molecular dimers or clusters.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of this compound. nih.gov Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. These models can be used to study how the polarity of the solvent affects the relative energies of different conformers and the activation barriers of reactions.

Explicit solvent models involve simulating the solute molecule surrounded by a number of individual solvent molecules. nih.gov This approach is computationally more demanding but provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations with explicit solvent are particularly useful for understanding the dynamic behavior of the molecule in solution.

For this compound, polar solvents are expected to stabilize conformers with larger dipole moments. Specific hydrogen bonding interactions with protic solvents like water or alcohols could influence the accessibility of the oxetane oxygen and thus affect its reactivity.

Analysis of Ring Strain and its Impact on Chemical Behavior

The four-membered oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol for the parent oxetane. nih.govwikipedia.org This strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). wikipedia.org The presence of a substituent at the 3-position can further influence the ring strain. utexas.edu

The high ring strain in this compound has a profound impact on its chemical reactivity. It provides a thermodynamic driving force for ring-opening reactions, making the oxetane ring a useful reactive handle in organic synthesis. acs.orgacs.org The relief of ring strain is a key factor in reactions involving the cleavage of the C-O or C-C bonds of the oxetane ring.

Computational methods can be used to quantify the ring strain energy through isodesmic reactions or by comparing the heat of formation with that of an unstrained acyclic analogue. This analysis helps in understanding the thermodynamic stability of the molecule and predicting its propensity to undergo strain-releasing transformations.

Applications of 3 4 Bromophenoxy Methyl Oxetane As a Chemical Building Block

In Organic Synthesis

The structural features of 3-((4-Bromophenoxy)methyl)oxetane, namely the reactive oxetane (B1205548) ring, the functionalizable bromophenyl group, and the connecting ether linkage, provide a platform for a wide range of chemical transformations.

Precursor for Complex Molecular Architectures and Natural Product Synthesis

The oxetane moiety is a key structural feature in several biologically active natural products, such as paclitaxel (B517696) (Taxol®) and merrilactone A. connectjournals.comresearchgate.net The synthesis of analogues of these complex molecules often relies on the incorporation of pre-functionalized oxetane building blocks. This compound serves as a valuable precursor in this regard. The bromo-substituent on the phenyl ring can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents, paving the way for the synthesis of a library of complex molecules with potential biological activities.

Furthermore, the oxetane ring itself can undergo ring-opening reactions under specific conditions to yield more complex acyclic or larger heterocyclic structures. This reactivity is driven by the inherent strain of the four-membered ring. chemrxiv.org For instance, reaction with nucleophiles can lead to the formation of functionalized 1,3-diols, which are versatile intermediates in the synthesis of various natural products.

A general strategy for the synthesis of related 3,3-disubstituted oxetanes often starts from 2,2-bis(bromomethyl)propane-1,3-diol, which undergoes cyclization to form a key oxetane intermediate. connectjournals.com This intermediate can then be further functionalized. While a direct synthesis of a complex natural product starting from this compound is not explicitly detailed in the provided literature, the principles of oxetane chemistry strongly suggest its utility as a starting material for such endeavors. The combination of a modifiable aromatic ring and a reactive oxetane core makes it an attractive starting point for the synthesis of novel, complex molecular scaffolds. rsc.org

Role in Diversity-Oriented Synthesis and Chemical Space Exploration

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to explore new areas of chemical space and identify novel biological probes and drug leads. The three-dimensional nature of the oxetane ring makes it an attractive scaffold for DOS. acs.org

This compound is an ideal building block for DOS campaigns. The bromine atom allows for a multitude of late-stage functionalization reactions, enabling the rapid generation of a large number of analogues from a common intermediate. For example, a library of compounds can be synthesized by performing various palladium-catalyzed cross-coupling reactions on the aryl bromide. This approach introduces diversity around the phenoxy portion of the molecule.

Simultaneously, the oxetane ring can be exploited to introduce further diversity. As mentioned earlier, ring-opening reactions can lead to a variety of linear and cyclic structures. Moreover, reactions that maintain the oxetane ring but modify its substituents are also valuable. The development of synthetic methods to access a wide range of 3,3-disubstituted oxetanes highlights the importance of this class of compounds in expanding chemical diversity. rsc.orgresearchgate.net The combination of these strategies, starting from this compound, allows for the systematic exploration of a vast and largely untapped region of chemical space.

Synthesis of Novel Heterocyclic Systems

The strained four-membered ring of this compound is not only a source of reactivity for ring-opening but also a precursor for the synthesis of other heterocyclic systems through ring-expansion and rearrangement reactions. digitellinc.com For example, treatment with certain reagents can induce a rearrangement to form five- or six-membered heterocyclic compounds, such as tetrahydrofurans or tetrahydropyrans, which are also prevalent motifs in natural products and pharmaceuticals.

A notable application of oxetanes is in the synthesis of spirocyclic systems. researchgate.net While not directly starting from this compound, the general principle involves the reaction of an oxetane derivative to form a spirocyclic junction. The bromophenyl group in this compound could be used to tether a second reactive component, which could then participate in an intramolecular cyclization onto the oxetane ring or a derivative thereof, leading to novel spirocyclic heterocycles.

The synthesis of 3-(4-substituted aryloxymethyl)oxetan-3-ylamines from (3-(bromomethyl)oxetan-3-yl)methanol (B1268106) demonstrates a pathway to introduce nitrogen-containing functionalities, which can then be used to construct a variety of nitrogen-containing heterocycles. connectjournals.com By analogy, the bromo-functionalized phenoxy group of this compound provides a handle to introduce other functionalities that can participate in cyclization reactions, leading to the formation of new and complex heterocyclic frameworks.

In Advanced Materials Research

The high ring strain of the oxetane moiety makes it an excellent monomer for ring-opening polymerization, leading to the formation of polyethers with interesting properties.

Monomer for Ring-Opening Polymerization

This compound can serve as a monomer in ring-opening polymerization (ROP) to produce polyethers with pendant bromophenoxy groups. These polymers can have unique properties and can be further modified through the bromine functionality. The presence of the aromatic group can enhance the thermal stability and modify the refractive index of the resulting polymer.

| Monomer | Polymerization Method | Resulting Polymer Structure | Potential Applications |

| This compound | Cationic Ring-Opening Polymerization | Poly(this compound) | Functional coatings, high refractive index materials, polymer supports for catalysts |

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is the most common method for the polymerization of oxetanes. radtech.orgresearchgate.net The polymerization is typically initiated by strong acids or electrophiles. The high basicity of the oxygen atom in the oxetane ring, compared to epoxides, facilitates the initiation step. radtech.org

The CROP of this compound would proceed via a similar mechanism to other substituted oxetanes. The reaction is initiated by the protonation or alkylation of the oxygen atom of the oxetane ring, forming a tertiary oxonium ion. This is followed by the nucleophilic attack of another monomer molecule on one of the α-carbon atoms of the activated oxetane ring, leading to ring opening and the propagation of the polymer chain.

Synthesis of Specialty Polymers and Oligomers

The strained nature of the oxetane ring in this compound allows it to undergo ring-opening polymerization to form polyethers. This process can be initiated by cationic or anionic catalysts, leading to the formation of specialty polymers and oligomers with unique properties. For instance, the polymerization of oxetane monomers can be catalyzed by boron trifluoride ether complex. mdpi.com The resulting polymers can exhibit desirable characteristics such as improved thermal stability and specific liquid crystalline phases. mdpi.com

The synthesis of poly(4-methyl-2-pentyne) using various catalytic systems demonstrates how different catalysts and conditions can influence the structure and properties of the resulting polymer. researchgate.net Similarly, the synthesis of polymers from oxetane derivatives like this compound allows for the creation of materials with tailored characteristics. The presence of the bromo- and phenoxy- groups on the side chain of the resulting polyether provides sites for further chemical modification, enabling the creation of functional polymers with applications in diverse fields.

Anionic ring-opening polymerization of oxetane monomers bearing hydroxyl groups has been achieved using potassium tert-butoxide and 18-crown-6-ether complex. researchgate.net This method can also be applied to the synthesis of new functional polymers from derivatives like this compound.

Application in Photo-curable Polymer Systems

Oxetane-containing compounds are valuable in photo-curable polymer systems due to their high reactivity in photo-initiated cationic polymerization. researchgate.nettoagosei.co.jp When combined with cycloaliphatic diepoxide monomers, oxetanes can effectively reduce the viscosity of the formulation while maintaining a high surface cure rate. toagosei.co.jp The incorporation of difunctional oxetanes can also lead to improved solvent resistance in the cured material. toagosei.co.jp

The compound this compound can be incorporated into photo-curable formulations. Upon exposure to UV light in the presence of a cationic photoinitiator, the oxetane ring opens and polymerizes, leading to the rapid formation of a cross-linked network. The bromophenoxy group can impart properties such as flame retardancy and high refractive index to the resulting cured polymer. These characteristics are advantageous in applications such as coatings, adhesives, and inks.

Precursor for Functional Macromolecules and Dendrimers

The dual functionality of this compound makes it a suitable precursor for the synthesis of complex functional macromolecules and dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The synthesis of dendrimers can be achieved through convergent or divergent methods. nih.gov

Starting from this compound, the bromine atom on the phenyl ring can be used as a handle for the attachment of other chemical moieties through reactions like Suzuki or Heck coupling. This allows for the construction of the dendritic architecture. Subsequently, the oxetane ring can be polymerized to form the core or branches of a dendrimer. This approach enables the precise design and synthesis of macromolecules with tailored properties for applications in areas like drug delivery and materials science.

In Medicinal Chemistry (Focus on Design Principles and Molecular Properties)

The oxetane ring has emerged as a significant motif in medicinal chemistry due to its ability to favorably modulate the physicochemical properties of drug candidates. nih.govacs.orgbeilstein-journals.org

Oxetanes as Bioisosteres and Non-Classical Isosteres

Oxetanes are considered valuable bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.govacs.orgsonar.chresearchgate.netnih.gov They are often used as non-classical isosteres to replace other functional groups in a drug molecule to improve its properties.

The oxetane ring can act as a bioisosteric replacement for a carbonyl group. nih.govacs.orgsonar.chresearchgate.netnih.gov Oxetanes exhibit comparable polarity, spatial arrangement of oxygen lone pairs, and hydrogen-bond-accepting ability to carbonyls. beilstein-journals.orgnih.gov However, oxetanes offer a significant advantage in terms of metabolic stability. While carbonyl groups are susceptible to enzymatic attack and hydrolysis, oxetanes are more resistant to such transformations. beilstein-journals.orgnih.gov This increased stability can lead to improved pharmacokinetic profiles of drug candidates. The dipole moment of an oxetane is also comparable to that of a carbonyl group, allowing it to maintain similar interactions with biological targets. acs.orgacs.org

Modulation of Molecular Properties for Drug Design

The introduction of an oxetane moiety, such as that in this compound, can profoundly influence the physicochemical characteristics of a lead compound. nih.gov The compact, polar, and sp³-rich nature of the oxetane ring offers a unique combination of features that are highly desirable in drug discovery. nih.govnih.gov

A critical challenge in drug development is achieving adequate aqueous solubility to ensure sufficient bioavailability. The oxetane ring in this compound serves as a valuable tool for modulating this property. The oxygen atom within the four-membered ring is a hydrogen bond acceptor, which can improve interactions with water molecules. beilstein-journals.org

Table 1: Physicochemical Properties of Oxetane vs. Common Isosteres

| Feature | gem-Dimethyl Group | Carbonyl Group | Oxetane Moiety |

|---|---|---|---|

| Polarity | Low | High | Moderate to High |

| H-Bonding | None | Acceptor | Acceptor |

| Solubility Impact | Decreases | Increases | Generally Increases |

| Metabolic Stability | Often high | Can be labile | Generally high |

This table provides a generalized comparison based on established principles in medicinal chemistry. nih.govnih.govbeilstein-journals.org

In recent years, there has been a significant push in medicinal chemistry to move away from "flat," sp²-hybridized molecules towards more three-dimensional (3D) structures. nih.gov Molecules with greater 3D character often exhibit higher selectivity and improved physicochemical properties. nih.gov The oxetane ring is inherently three-dimensional due to its sp³-hybridized carbon atoms. nih.gov

The incorporation of the this compound building block introduces a defined, non-planar scaffold into a molecule. This increased three-dimensionality can lead to more specific and effective interactions with the complex, three-dimensional binding sites of biological targets like enzymes and receptors. The slightly puckered conformation of the oxetane ring contributes to this structural complexity, providing a rigid exit vector for the attached 4-bromophenoxy group, which can be used to explore new regions of chemical space within a binding pocket. beilstein-journals.org

The strained four-membered ring of the oxetane imparts a degree of conformational rigidity to the molecule. nih.gov In drug design, introducing such rigid elements can be advantageous as it reduces the entropic penalty upon binding to a target, which can lead to higher affinity. The oxetane in this compound can act as a "conformational lock," restricting the rotation of the substituent attached to it. nih.gov This can help to pre-organize the molecule into a bioactive conformation that is optimal for target engagement.

While the oxetane ring itself is relatively rigid, the ether linkage to the phenyl ring in this compound provides a degree of rotational freedom. This combination of a rigid anchoring point with controlled flexibility is a powerful tool for medicinal chemists to precisely position functional groups within a protein's binding site.

Design of Oxetane-Containing Scaffolds for Pharmacological Exploration

The stability and predictable geometry of the oxetane ring make it an excellent foundation for building more complex molecular scaffolds. rsc.org The commercial availability of oxetane building blocks, such as oxetan-3-one and 3-amino-oxetanes, has facilitated their integration into drug discovery programs. nih.govacs.org

Peptides are important therapeutic agents, but their use is often limited by poor metabolic stability, particularly their susceptibility to cleavage by proteases. Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved drug-like properties.

The oxetane scaffold has been successfully incorporated into amino acid and peptide structures to create novel peptidomimetics. Specifically, 3-amino-oxetanes are used as building blocks to replace amide bonds in a peptide backbone. This substitution creates a non-hydrolyzable linkage that is resistant to enzymatic degradation while maintaining the crucial hydrogen bond donor and acceptor pattern of the original peptide.

While direct studies involving this compound in peptidomimetics are not prominent, a closely related precursor, 3-[(4-Bromophenoxy)methyl]-3-oxetanamine , highlights the potential of this scaffold. sigmaaldrich.com This amino-oxetane derivative could be directly incorporated into a peptide chain or used to synthesize novel oxetane-containing amino acids. Such amino acids would combine the conformational benefits of the oxetane ring with the specific interactions of the 4-bromophenyl group, offering a unique tool for designing potent and stable peptide-based drugs. The synthesis of various 3,3'-disubstituted oxetane amino acids has been demonstrated, paving the way for the creation of a diverse range of such building blocks. chemrxiv.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-[(4-Bromophenoxy)methyl]-3-oxetanamine |

| Oxetan-3-one |

Analytical Techniques for Characterization and Reaction Monitoring of 3 4 Bromophenoxy Methyl Oxetane

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3-((4-Bromophenoxy)methyl)oxetane, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In the ¹H NMR spectrum of this compound, specific proton signals are expected. The protons of the oxetane (B1205548) ring would likely appear as multiplets in the upfield region of the spectrum. The methylene (B1212753) protons of the oxetane ring are diastereotopic and would be expected to show complex splitting patterns. The protons of the bromophenoxy group would be found in the aromatic region of the spectrum, typically between 6.8 and 7.5 ppm. The electron-withdrawing nature of the bromine atom and the oxygen atom would influence the chemical shifts of the aromatic protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the oxetane ring would resonate at characteristic chemical shifts, while the carbons of the bromophenoxy group would appear in the aromatic region. The carbon atom attached to the bromine would have a chemical shift influenced by the heavy atom effect of bromine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-H adjacent to O) | 6.8 - 7.0 | Doublet |

| Aromatic (C-H adjacent to Br) | 7.3 - 7.5 | Doublet |

| Oxetane Methylene (CH₂) | 4.4 - 4.8 | Multiplet |

| Oxetane Methine (CH) | 3.2 - 3.6 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-O) | 155 - 158 |

| Aromatic (C-H) | 115 - 133 |

| Aromatic (C-Br) | 112 - 116 |

| Oxetane Methylene (C) | 75 - 80 |

| Oxetane Methine (C) | 35 - 40 |

Mass Spectrometry (MS, HRMS, ESI-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula.

In mass spectrometry, the molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). The ionization method can vary, with electrospray ionization (ESI) being a soft ionization technique suitable for polar molecules, while electron ionization (EI) is a harder technique that can cause fragmentation of the molecule.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a 1:1 intensity ratio, separated by 2 m/z units. This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Fragmentation patterns observed in the mass spectrum can provide further structural information. For example, cleavage of the ether linkage or fragmentation of the oxetane ring would result in characteristic fragment ions. Analysis of these fragments can help to confirm the connectivity of the different parts of the molecule. While specific mass spectral data for this compound is not widely published, studies on related bromophenol compounds using techniques like HPLC-ESI-MS/MS demonstrate the utility of mass spectrometry in identifying and quantifying such molecules. researchgate.netnih.gov

Chromatographic Methods (e.g., HPLC, LC-MS)

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are essential for the purification and analysis of this compound. These techniques separate the compound from impurities and reaction byproducts, allowing for its quantification and identification.

In HPLC, the compound is passed through a column packed with a stationary phase, and a liquid mobile phase is used to elute the components of the mixture at different rates. The retention time of the compound is a characteristic property that can be used for its identification. By using a suitable detector, such as a UV detector, the purity of the compound can be assessed.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for the unambiguous identification of the compound based on both its retention time and its mass-to-charge ratio. LC-MS is particularly useful for monitoring the progress of a chemical reaction, as it can be used to identify the starting materials, intermediates, and products in a reaction mixture. The development of reliable LC-MS/MS methods for the analysis of bromophenols in various matrices highlights the suitability of this technique for compounds like this compound. researchgate.netnih.gov

Table 3: Typical HPLC Parameters for Analysis of Aromatic Ethers

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique that can provide the precise three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction pattern is then used to calculate the positions of the atoms in the crystal lattice, providing a detailed picture of the molecular structure, including bond lengths, bond angles, and conformational details.

For this compound, an X-ray crystal structure would definitively confirm its connectivity and stereochemistry. It would also provide valuable information about the puckering of the oxetane ring and the orientation of the bromophenoxy group relative to the oxetane ring. While a crystal structure for this compound itself is not publicly available, the crystal structure of a closely related compound, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, has been reported. researchgate.net This structure reveals the typical bond lengths and angles associated with the oxetane and bromophenyl moieties, which would be expected to be similar in this compound. General studies on oxetane derivatives also provide insight into their structural properties as determined by X-ray crystallography. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In IR spectroscopy, the molecule is irradiated with infrared light, and the absorption of light at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The C-O-C stretching vibrations of the ether linkage and the oxetane ring would likely appear in the region of 1250-1000 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3100-3000 cm⁻¹, while the C-H stretching of the aliphatic methylene and methine groups would appear in the 3000-2850 cm⁻¹ region. The presence of the bromophenyl group would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

While a specific IR spectrum for this compound is not available, the IR spectrum of a related compound, 3-ethyl-3-hydroxymethyl oxetane, shows characteristic absorptions for the oxetane ring and C-O bonds, providing a useful reference. nist.gov

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C-O-C Stretch (Ether & Oxetane) | 1250 - 1000 |

| Aromatic C=C Stretch | 1600 - 1450 |

Future Research Directions and Perspectives on 3 4 Bromophenoxy Methyl Oxetane

Development of Novel and Sustainable Synthetic Routes

The synthesis of oxetanes has traditionally relied on methods like the Williamson etherification of 1,3-diols. acs.orgbeilstein-journals.org While effective, future research will likely focus on developing more efficient, sustainable, and scalable routes to 3-((4-Bromophenoxy)methyl)oxetane and its derivatives.

Key areas of exploration include:

Catalytic C-O Bond Formation: Moving beyond stoichiometric base-mediated cyclizations, research into catalytic methods for the intramolecular C-O bond formation would be a significant advance. This could involve transition-metal catalysis or organocatalysis to promote the cyclization of precursor 1,3-diols under milder conditions, reducing waste and improving atom economy.

Late-Stage C-H Functionalization: A paradigm-shifting approach would be the direct C-H arylation of a pre-formed (3-hydroxymethyl)oxetane with a bromine-containing aryl partner. Recent advances in photocatalysis combined with nickel catalysis have enabled the C-H arylation of ethers, and tailoring these methods could provide a highly convergent and modular route. nih.gov

Flow Chemistry Synthesis: The translation of optimized batch syntheses into continuous flow processes offers significant advantages in terms of safety, scalability, and product consistency. The inherent hazards of some reagents used in oxetane (B1205548) synthesis could be mitigated through the precise control offered by flow reactors.

Bio-catalytic Routes: Exploring enzymatic pathways for the stereoselective synthesis of oxetane precursors or for the key cyclization step represents a frontier in sustainable chemistry. While challenging, the development of bespoke enzymes could offer unparalleled selectivity and environmental compatibility.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Williamson Etherification | Reduced waste, milder reaction conditions, potential for asymmetric synthesis. | Catalyst design and optimization; substrate scope limitations. |

| Late-Stage C-H Arylation | High convergency, modularity, use of simpler starting materials. nih.gov | Selectivity control, functional group tolerance, catalyst cost. nih.gov |

| Continuous Flow Synthesis | Enhanced safety, improved scalability, consistent product quality. | Reactor design, optimization of reaction parameters for flow conditions. |

| Enzymatic Synthesis | High stereoselectivity, environmentally benign conditions, biodegradable catalysts. | Enzyme discovery and engineering; stability and activity in organic media. |

Exploration of New Reactivity Modes and Unprecedented Transformations

The structure of this compound contains two distinct reactive sites: the strained oxetane ring and the carbon-bromine bond. Future research should aim to exploit the interplay between these two functionalities to uncover novel transformations.

Dual-Site Derivatization: A primary avenue for future work is the development of selective, orthogonal reactions that functionalize both the aryl ring (via cross-coupling, for instance) and the oxetane ring (via ring-opening). This would allow the molecule to be used as a linchpin, connecting three or more different molecular fragments in a single scaffold.

Tandem Reaction Cascades: Designing one-pot reactions where an initial transformation at the aryl bromide triggers a subsequent reaction involving the oxetane ring (or vice-versa) could lead to the rapid construction of complex molecular architectures. For example, a lithium-halogen exchange could generate an aryllithium species that intramolecularly attacks the oxetane ring, leading to novel polycyclic structures.

Photocatalytic and Electrochemical Methods: These modern synthetic tools could unlock unprecedented reactivity. For example, single-electron transfer processes could initiate radical-based ring-opening or functionalization pathways that are inaccessible under traditional thermal conditions. The aryl bromide itself can be a key player in such redox processes.

Metal-Catalyzed Ring-Opening Cross-Coupling: While the oxetane ring is often considered a stable isostere, its propensity for ring-opening under certain conditions can be harnessed synthetically. nih.govchemrxiv.org Developing transition-metal catalyzed reactions that couple a nucleophile to the oxetane ring with concomitant ring-opening would transform it from a stable scaffold into a reactive intermediate, providing access to functionalized 1,3-diol ether derivatives.

Expansion of Applications as a Versatile Building Block

The true value of this compound lies in its potential as a versatile building block for various fields, most notably medicinal chemistry and materials science. rsc.org

Medicinal Chemistry Libraries: The compound is an ideal starting point for creating large libraries of drug-like molecules. The oxetane moiety provides favorable physicochemical properties, while the aryl bromide is a handle for diversification using robust reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. acs.orgacs.org This allows for systematic exploration of the chemical space around the core scaffold to identify new therapeutic agents.

Probes for Chemical Biology: By functionalizing the aryl bromide with reporter tags (e.g., fluorophores, biotin) or photoreactive groups, this compound can be converted into chemical probes to study biological systems, identify protein targets, or visualize cellular processes.

Monomers for Advanced Polymers: The bifunctional nature of the molecule makes it an attractive candidate as a monomer for step-growth polymerization. Polymerization via the aryl bromide could yield novel polymers where the oxetane-containing side chains influence properties such as solubility, thermal stability, and polarity.

Fragment-Based Drug Discovery (FBDD): The molecule itself, or derivatives where the bromine is replaced by a hydrogen, represents an ideal fragment for FBDD campaigns. It combines a three-dimensional, polar oxetane group with a simple phenyl ether, offering a vector for fragment growth via derivatization of the aromatic ring. nih.gov

Integration into Automated Synthesis and High-Throughput Experimentation

The future of chemical synthesis is increasingly reliant on automation and high-throughput experimentation (HTE) to accelerate discovery. acs.orgyoutube.com this compound is exceptionally well-suited for integration into these modern workflows.

Standardized Building Block for Automated Platforms: The compound's structure is compatible with automated synthesis platforms that use building-block-based strategies. nih.gov Its aryl bromide handle allows for the use of standardized and broadly applicable coupling protocols, enabling the automated synthesis of large numbers of analogues without re-optimization for each target. nih.gov

HTE for Reaction Discovery and Optimization: HTE platforms can be used to rapidly screen a wide array of catalysts, ligands, bases, and solvents to optimize cross-coupling reactions on the this compound core. nih.govyoutube.com This accelerates the development of robust synthetic routes and can uncover novel catalytic systems for challenging transformations.

Library Synthesis for Screening: Automated liquid handlers and parallel reactors can utilize this building block to generate entire plates of distinct compounds in a single run. youtube.com For example, a 96-well plate could be loaded with this compound and 96 different boronic acids to rapidly produce a library for biological screening.

Table 2: Potential High-Throughput Applications

| Application | Methodology | Expected Outcome |

|---|---|---|

| Reaction Optimization | HTE screening of Suzuki-Miyaura coupling conditions. acs.org | Identification of optimal catalyst, ligand, and base for high-yield coupling on the scaffold. |

| Library Generation | Automated parallel synthesis using diverse coupling partners (boronic acids, amines, etc.). nih.gov | Rapid creation of hundreds of analogues for biological or materials screening. |

| Reactivity Profiling | Screening the building block against a panel of standard reaction conditions. | A comprehensive map of the compound's chemical stability and reactivity. |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. Future research on this compound will benefit immensely from the integration of advanced computational modeling.

Predicting Reactivity and Reaction Mechanisms: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation barriers, and predict the regioselectivity of ring-opening reactions. This can help rationalize experimental observations and guide the design of new, more efficient synthetic transformations.

Conformational Analysis and Property Prediction: The oxetane ring imparts specific three-dimensional character to a molecule. acs.org Computational modeling can predict the conformational preferences of this compound and its derivatives, which is crucial for understanding its interactions with biological targets like proteins and enzymes. Furthermore, key physicochemical properties like polarity, solubility, and lipophilicity can be calculated to prioritize compounds for synthesis. nih.gov

In Silico Drug and Materials Design: In a medicinal chemistry context, molecular docking simulations can predict how derivatives of the scaffold might bind to a target protein, guiding the design of more potent inhibitors. For materials science, computational models can predict the bulk properties of polymers derived from this monomer, allowing for the in silico design of materials with tailored electronic or physical characteristics. Improving the quality of data-based predictive models requires more experimental data on medicinally relevant properties of oxetane compounds. acs.orgnih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-((4-Bromophenoxy)methyl)oxetane, and how can reaction conditions be optimized for high yield?

The synthesis of 3-substituted oxetanes typically involves ring-opening reactions or functionalization of preformed oxetane scaffolds. For this compound, a plausible route includes:

- Nucleophilic substitution : Reacting 3-(hydroxymethyl)oxetane with 4-bromophenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to install the phenoxy group .

- Oxetane ring formation : Employing cyclization of bromoepoxides or via [2+2] cycloaddition strategies, though steric effects from the 4-bromophenoxy group may require tailored catalysts .

Critical conditions : Use anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Basic: Which spectroscopic and computational techniques are most effective for structural elucidation of this compound?

- NMR spectroscopy : H and C NMR can confirm the oxetane ring (e.g., characteristic oxetane protons at δ 4.5–5.0 ppm) and the 4-bromophenoxy substituent (aromatic protons and bromine-induced deshielding) .

- X-ray crystallography : Resolves spatial conformation, particularly the orientation of the bromophenoxy group relative to the oxetane ring .

- Mass spectrometry (HRMS) : Validates molecular weight (CHBrO, expected [M+H] = 257.9978) and isotopic patterns from bromine .

- DFT calculations : Predict vibrational frequencies (IR) and assess electronic effects of the bromine substituent .

Basic: How does the oxetane ring in this compound influence its solubility and lipophilicity compared to non-oxetane analogs?

Oxetanes reduce lipophilicity (logP) by ~0.5–1.0 units compared to gem-dimethyl or carbonyl analogs, enhancing aqueous solubility. For example, replacing a gem-dimethyl group with an oxetane can increase solubility by 4–4000× depending on substituent polarity . The 4-bromophenoxy group may slightly counteract this due to its hydrophobic nature, but the oxetane’s electron-rich oxygen improves hydrogen-bonding potential .

Advanced: What strategies mitigate metabolic instability in oxetane-containing compounds like this compound during drug discovery?

- Metabolic soft spot analysis : Identify vulnerable sites (e.g., oxetane ring or bromophenoxy group) using human liver microsomes (HLM) or CYP450 isoform assays .

- Polar group incorporation : Introduce hydrophilic substituents (e.g., hydroxyl, amine) at the 3-position to reduce CYP3A4-mediated oxidation. 3-Substituted oxetanes exhibit slower metabolism than 2-substituted isomers due to unfavorable enzyme interactions .

- Deuterium labeling : Replace hydrogen atoms at oxidation-prone positions (e.g., oxetane methylene) with deuterium to slow metabolic degradation .

Advanced: How does the conformational rigidity of the oxetane ring affect the biological activity or reactivity of this compound?

The oxetane’s puckered ring enforces synclinal (gauche) conformations in adjacent chains, altering binding pocket interactions in drug-receptor systems. This rigidity can:

- Enhance target selectivity by reducing entropic penalties upon binding .

- Stabilize transition states in ring-opening reactions (e.g., acid-catalyzed hydrolysis), impacting reactivity in synthetic applications .

Comparisons with flexible ethers (e.g., THF derivatives) using molecular dynamics simulations can quantify these effects .

Advanced: What contradictions exist in the literature regarding the physicochemical impacts of oxetane substitution, and how can researchers resolve them?

- Lipophilicity vs. solubility : Some studies report oxetanes as "polar hinges" that enhance solubility , while others note limited gains in highly hydrophobic scaffolds (e.g., bromophenoxy derivatives) . Resolution: Use matched molecular pair analysis to isolate oxetane-specific effects .

- Metabolic stability : 3-Substituted oxetanes are generally stable, but electron-withdrawing groups (e.g., bromine) may accelerate ring-opening under acidic conditions. Validate via stability assays in simulated gastric fluid (pH 2.0) .

Advanced: How can this compound be utilized in materials science, such as polymer or CO2 thickener design?

- Polymer synthesis : The oxetane’s strained ring enables cationic ring-opening polymerization (CROP) to form polyethers. Co-polymerization with monomers like 3-acetoxy oxetane enhances thermal stability .

- CO2 thickeners : Oxetane-derived polymers (e.g., poly(3-ethyloxetane)) exhibit tunable viscosity under supercritical CO2, relevant for enhanced oil recovery. Molecular modeling predicts interactions between the bromophenoxy group and CO2 molecules .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential vapor release during synthesis or high-temperature reactions .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: What role does the 4-bromophenoxy group play in the electronic properties of this compound?

- Electron-withdrawing effect : Bromine decreases electron density on the phenoxy ring, polarizing the oxetane’s oxygen and increasing susceptibility to nucleophilic attack.

- Steric effects : The bulky bromophenoxy group may hinder access to the oxetane ring in enzymatic or catalytic systems. DFT calculations (e.g., NBO analysis) quantify these electronic perturbations .

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate this compound derivatives for γ-secretase inhibition?

- Analog synthesis : Modify the oxetane’s substituents (e.g., replace bromine with chlorine or methyl groups) to assess steric/electronic effects on IC values .

- Microsomal stability assays : Compare half-lives (t) in HLM to correlate substituent polarity with metabolic resistance .

- Crystallography : Co-crystallize derivatives with γ-secretase to map binding interactions and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.